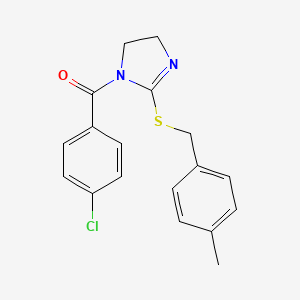
(4-chlorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This can involve a variety of spectroscopic techniques, such as NMR, IR, and mass spectrometry, as well as X-ray crystallography.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity. It could also involve studying the mechanism of these reactions.Physical And Chemical Properties Analysis
This would include the compound’s physical properties such as melting point, boiling point, solubility, and density, as well as chemical properties such as acidity/basicity, stability, and reactivity.Scientific Research Applications
Synthesis and Molecular Docking Studies
Compounds with structural similarities to the mentioned chemical have been synthesized and evaluated for their potential biological activities. For example, a study detailed the synthesis of novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties, which were evaluated for their anticancer and antimicrobial activities. The compounds demonstrated significant potency, with molecular docking studies providing insights into their potential to overcome microbial resistance to drugs (Katariya, Vennapu, & Shah, 2021).
Another research effort involved the synthesis and characterization of novel poly(amide-ether)s bearing imidazole pendants, focusing on their physical and optical properties. These polymers exhibited fluorescence emission in both solution and solid state, highlighting their potential in material science applications (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).
Antimicrobial and Anticancer Applications
Further studies on structurally related compounds have revealed their potential in antimicrobial and anticancer applications. For instance, novel heterocyclic compounds derived from specific acetohydrazides demonstrated significant lipase and α-glucosidase inhibition, suggesting their potential in therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).
Additionally, the synthesis of novel pyrazole derivatives with various moieties was explored, with some compounds exhibiting higher anticancer activity than standard drugs in in vitro studies. These findings underscore the potential of such compounds in developing new cancer therapies (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antioxidant Activity
Research has also been conducted on thiazole analogues possessing urea, thiourea, and selenourea functionalities, which were synthesized and assessed for their antioxidant activity. Preliminary studies indicated that compounds with selenourea functionality exhibited potent activity, suggesting their potential as new antioxidant agents (Reddy et al., 2015).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.
Future Directions
This could involve potential applications of the compound, areas of research that could be pursued, and how the compound could be modified to improve its properties or activity.
I hope this general information is helpful. If you have a specific compound or topic you’re interested in, feel free to ask!
properties
IUPAC Name |
(4-chlorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-13-2-4-14(5-3-13)12-23-18-20-10-11-21(18)17(22)15-6-8-16(19)9-7-15/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJALBRDLHQKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

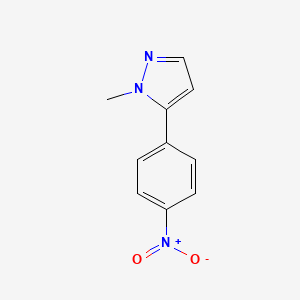
![2,5-dichloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2805623.png)
amino}propanamide](/img/structure/B2805624.png)
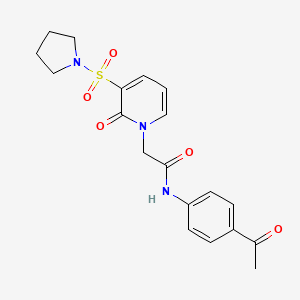
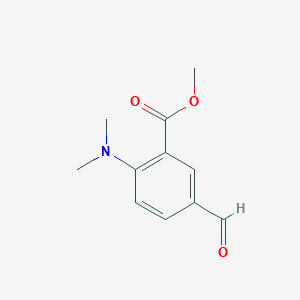
![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2805627.png)
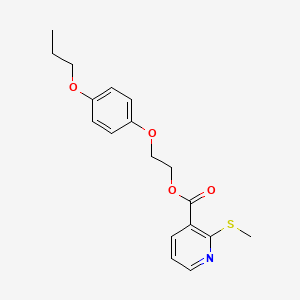
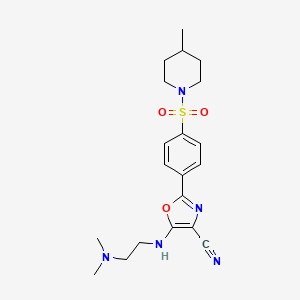
![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2805633.png)
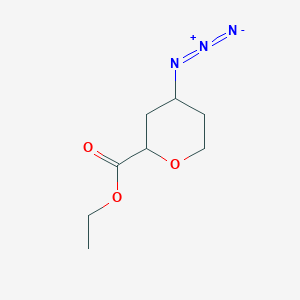
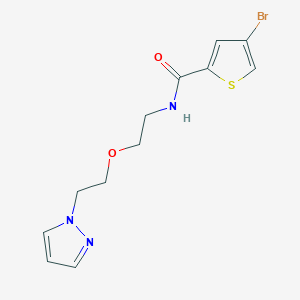
![6-[(7-Nitro-2,1,3-Benzoxadiazol-4-Yl)sulfanyl]hexan-1-Ol](/img/structure/B2805637.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2805639.png)
![2-(4-Fluorophenoxy)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2805642.png)